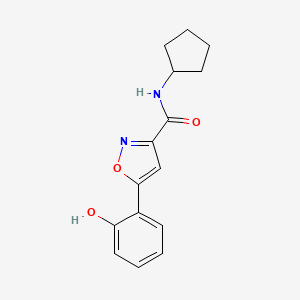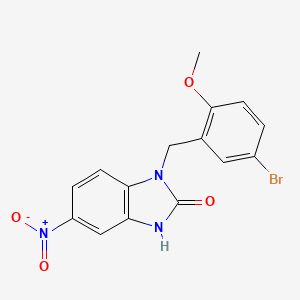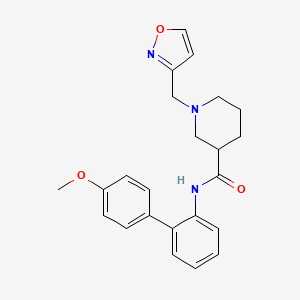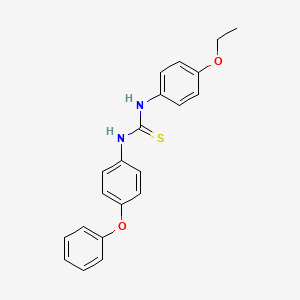
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the reduction of seizure activity, the attenuation of anxiety and depression-like behaviors, and the prevention of drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for a precise modulation of GABA levels in the brain, which is critical for understanding the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One of the areas of interest is the potential use of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide on GABA levels and neuronal function. Additionally, the development of more soluble analogs of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide could improve its utility in experimental settings.
Synthesis Methods
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring, followed by the introduction of the cyclopentyl and hydroxyphenyl groups. The final step involves the coupling of the isoxazole ring with the carboxamide group to form N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Scientific Research Applications
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disability.
properties
IUPAC Name |
N-cyclopentyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-3-7-11(13)14-9-12(17-20-14)15(19)16-10-5-1-2-6-10/h3-4,7-10,18H,1-2,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXLRAPPIHKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B6011312.png)

![1-[2-(3-fluorophenyl)ethyl]-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6011337.png)
![4-(dimethylamino)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6011344.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6011345.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B6011367.png)
